molecular formula C16H19N3OS B6056957 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6056957
M. Wt: 301.4 g/mol
InChI Key: PKISXZQJXZIYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a cyclopropylamino group, a phenylethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic conditions.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine and an appropriate leaving group on the thiazole ring.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a phenylethylboronic acid derivative and a halogenated thiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound may be used in the development of new materials, catalysts, or other industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simple amine with a phenylethyl group, known for its role as a neurotransmitter and its presence in various biological systems.

    Thiazole Derivatives: Compounds containing the thiazole ring, which are studied for their diverse biological activities and potential therapeutic applications.

Uniqueness

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is unique due to its combination of a cyclopropylamino group, a phenylethyl group, and a thiazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKISXZQJXZIYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.